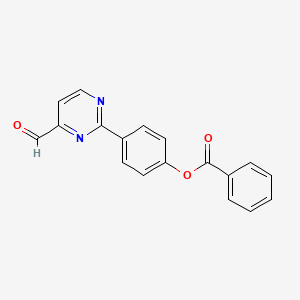![molecular formula C25H27N5O2 B2441680 3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847917-54-8](/img/structure/B2441680.png)
3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrimidinedione and purine, which are both important structures in biochemistry . Pyrimidinedione, also known as uracil, is a component of RNA, while purine is a component of both DNA and RNA, and is involved in many biochemical processes .
Molecular Structure Analysis
The compound contains a pyrimidinedione and a purine ring, which are both heterocyclic compounds containing nitrogen . The structure also suggests the presence of multiple functional groups, including amine and carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. Generally, compounds with similar structures have moderate to high solubility in polar solvents due to the presence of polar functional groups .科学的研究の応用
Synthesis and Structural Analysis
Research on similar compounds to 3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has focused on their synthesis and the exploration of their structural properties. For instance, studies have developed methods for synthesizing various pyrimido- and purinedione derivatives, which are structurally related and share some common synthesis pathways with the compound . These studies provide valuable insights into the chemical behavior and potential applications of these compounds in medicinal chemistry and materials science (Hesek & Rybár, 1994).
Pharmacological Potential
The pharmacological exploration of structurally similar compounds has revealed their potential in modulating adenosine receptors, which are critical in various physiological processes. Compounds like 9-(4-(2-(dimethylamino)ethoxy)phenyl)-6,7,8,9-tetrahydropyrimido[1,2-f]purine-2,4(1H,3H)-dione have shown potent antagonistic activity at A1 adenosine receptors, indicating their potential utility in developing therapeutic agents for disorders related to adenosine receptor dysregulation (Szymańska et al., 2016).
Neurodegenerative Disease Research
Some derivatives of tetrahydropyrazino[2,1-f]purinediones, which share a core structural similarity with this compound, have been investigated for their potential as multitarget drugs for neurodegenerative diseases. These studies have identified compounds with dual antagonistic activity at A1/A2A adenosine receptors and inhibitory effects on monoamine oxidases, suggesting a promising avenue for the treatment of conditions like Parkinson's and Alzheimer's diseases (Brunschweiger et al., 2014).
Anti-Inflammatory Properties
Research on pyrimidopurinediones has also demonstrated their anti-inflammatory properties in models of chronic inflammation, such as the adjuvant-induced arthritis rat model. These findings suggest that derivatives of purinediones, by extension potentially including compounds like this compound, could be explored for their anti-inflammatory effects, offering a novel approach to treating inflammatory disorders (Kaminski et al., 1989).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-16-10-11-18(3)19(12-16)15-30-23(31)21-22(27(4)25(30)32)26-24-28(13-17(2)14-29(21)24)20-8-6-5-7-9-20/h5-12,17H,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUWTFIUGWFFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC(=C4)C)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

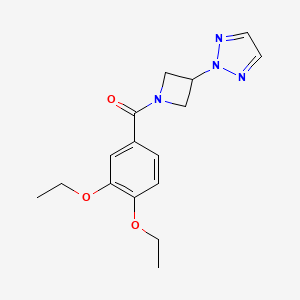
![4-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2441598.png)
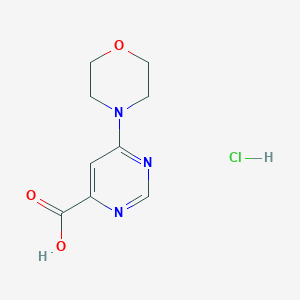
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2441603.png)
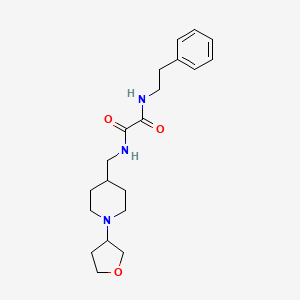
![9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441606.png)
![1-(2,5-Dimethoxyphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2441608.png)
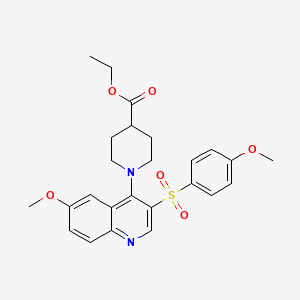
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2441614.png)
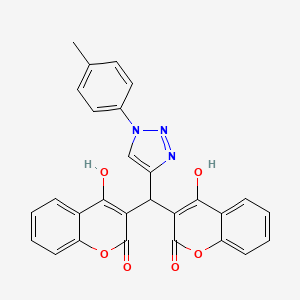

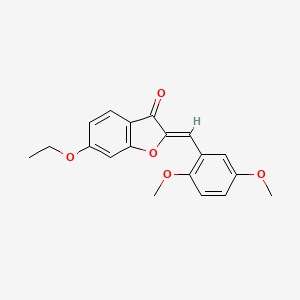
![2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2441619.png)
